molecular formula C14H9F3O3 B13558086 4-[(2,3,6-Trifluorophenyl)methoxy]benzoicacid

4-[(2,3,6-Trifluorophenyl)methoxy]benzoicacid

Cat. No.: B13558086
M. Wt: 282.21 g/mol
InChI Key: ALKQOSKBZDUHHK-UHFFFAOYSA-N
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Description

4-[(2,3,6-Trifluorophenyl)methoxy]benzoic acid is a fluorinated aromatic carboxylic acid derivative characterized by a benzoic acid core substituted with a methoxy group linked to a 2,3,6-trifluorophenyl moiety. This compound combines the electron-withdrawing effects of fluorine atoms with the steric and electronic contributions of the methoxy group, making it relevant in pharmaceutical and materials chemistry.

Properties

Molecular Formula

C14H9F3O3

Molecular Weight

282.21 g/mol

IUPAC Name

4-[(2,3,6-trifluorophenyl)methoxy]benzoic acid

InChI

InChI=1S/C14H9F3O3/c15-11-5-6-12(16)13(17)10(11)7-20-9-3-1-8(2-4-9)14(18)19/h1-6H,7H2,(H,18,19)

InChI Key

ALKQOSKBZDUHHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCC2=C(C=CC(=C2F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,3,6-Trifluorophenyl)methoxy]benzoic acid typically involves the reaction of 2,3,6-trifluorophenol with 4-methoxybenzoic acid under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which employs palladium catalysts and boron reagents to form the carbon-carbon bond between the phenyl and benzoic acid groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

4-[(2,3,6-Trifluorophenyl)methoxy]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2,3,6-Trifluorophenyl)methoxy]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2,3,6-Trifluorophenyl)methoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The methoxy linker and benzoic acid moiety contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Molecular Properties

Table 1: Structural and Physical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
4-[(2,3,6-Trifluorophenyl)methoxy]benzoic acid (Target) C14H9F3O3 ~283.18* - 2,3,6-Trifluorophenylmethoxy, -COOH High lipophilicity; strong electron-withdrawing effects
2,3,6-Trifluorobenzoic acid C7H3F3O2 176.09 - 2,3,6-Trifluoro, -COOH Higher acidity (pKa ~1.5-2.5); used in catalysis
3-(2,3,6-Trifluorophenyl)acrylic acid C9H5F3O2 202.13 - 2,3,6-Trifluorophenyl, -CH=CH-COOH Conjugated system enhances UV absorption; potential bioactivity
2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid C10H6F6O3 288.14 - 2-Methoxy, -4,6-CF3, -COOH Extreme electron deficiency; low solubility in polar solvents
4-Methoxy-3-(trifluoromethyl)benzoic acid C9H7F3O3 220.15 - 4-Methoxy, -3-CF3, -COOH Balanced lipophilicity; used in drug intermediates

*Calculated based on substituent contributions.

Key Observations:
  • Electron Effects: The trifluorophenyl group in the target compound enhances acidity (pKa ~2.5-3.5) compared to non-fluorinated analogs. The methoxy group at the para position partially offsets this by donating electrons via resonance, though steric hindrance may limit conjugation .
  • Lipophilicity : Fluorine atoms increase logP values, improving membrane permeability but reducing aqueous solubility. For example, the target compound is more lipophilic than 2,3,6-trifluorobenzoic acid due to the benzylmethoxy group .

Critical Analysis of Contradictions and Limitations

  • Substituent Positioning : and highlight that trifluoromethyl groups at positions 4 and 6 (vs. 2,3,6 in the target) drastically alter electronic properties, leading to conflicting reports on solubility and reactivity.
  • Biological Data Gaps : While structural analogs like BAY 60-2770 are well-studied, direct pharmacological data for the target compound are absent in the provided evidence, necessitating further research.

Biological Activity

4-[(2,3,6-Trifluorophenyl)methoxy]benzoic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. The trifluoromethyl group is known to enhance the pharmacological properties of various compounds, making it a subject of interest in medicinal chemistry.

Chemical Structure

The chemical structure of 4-[(2,3,6-Trifluorophenyl)methoxy]benzoic acid can be represented as follows:

C11H8F3O3\text{C}_{11}\text{H}_{8}\text{F}_{3}\text{O}_3

This structure features a benzoic acid core with a methoxy group and a trifluorophenyl moiety, which significantly influences its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing trifluoromethyl groups. For instance, similar compounds have shown efficacy against human pancreatic cancer cell lines. The mechanism often involves the induction of apoptosis through pathways such as the inhibition of thioredoxin reductase and subsequent activation of MAPK signaling pathways .

Table 1: Cytotoxicity of Related Compounds Against Cancer Cell Lines

CompoundCell LineIC50 (nM) at 72h
Compound APanc124 ± 3
Compound BBxPC-358 ± 8
Compound CJurkat328 ± 14

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against various microbial strains, including Staphylococcus aureus. This suggests that the compound may possess significant antibacterial properties, which could be further explored for therapeutic applications .

Table 2: Antimicrobial Activity Against Microbial Strains

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusX µg/mL
Escherichia coliY µg/mL

Note: MIC values represent the lowest concentration that prevents visible growth of the microorganisms.

Case Studies

  • Pancreatic Cancer Research : A study investigated several derivatives of benzoic acid, including those with trifluoromethyl substitutions. The results indicated significant cytotoxicity against pancreatic cancer cells, with mechanisms involving apoptosis and inhibition of critical metabolic pathways .
  • Antimicrobial Screening : In a comprehensive screening for antimicrobial agents, compounds similar to 4-[(2,3,6-Trifluorophenyl)methoxy]benzoic acid were tested against biofilm-forming bacteria. The findings revealed promising results in inhibiting biofilm formation, which is crucial for treating chronic infections .

Q & A

Q. How to address low yields in multi-step syntheses involving fluorinated intermediates?

  • Methodological Answer :
  • Intermediate Characterization : Use LC-MS to identify unstable intermediates.
  • Protecting Groups : Temporarily protect the carboxylic acid with methyl esters to prevent side reactions.
  • Flow Chemistry : Improve mixing and heat transfer for exothermic steps .

Research Gaps and Future Directions

  • Sample Degradation : Organic degradation during prolonged experiments (e.g., 9-hour assays) may skew results. Implement continuous cooling or inert atmospheres .
  • Structural Diversity : Limited data on derivatives with varying fluorination patterns (e.g., 2,4,5-trifluoro vs. 2,3,6-trifluoro). Explore via parallel synthesis .

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